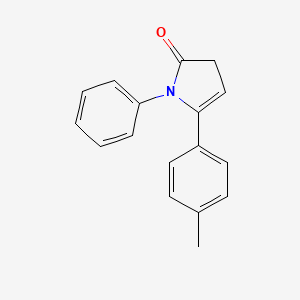![molecular formula C12H10F3NO3 B14205361 Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- CAS No. 848608-67-3](/img/structure/B14205361.png)
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety through a propenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of photoredox catalysis has also been explored for the efficient and selective introduction of trifluoromethyl groups under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The trifluoromethyl group is known to enhance the bioactivity of pharmaceutical compounds, making it a key feature in drug development .
Industry
In the industrial sector, Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is used in the production of agrochemicals and materials with improved properties, such as increased resistance to degradation and enhanced performance .
Wirkmechanismus
The mechanism of action of Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethyl thiourea derivatives: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is unique due to its specific structure, which combines the properties of glycine and trifluoromethyl groups. This combination results in a compound with distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
848608-67-3 |
|---|---|
Molekularformel |
C12H10F3NO3 |
Molekulargewicht |
273.21 g/mol |
IUPAC-Name |
2-[3-[3-(trifluoromethyl)phenyl]prop-2-enoylamino]acetic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)9-3-1-2-8(6-9)4-5-10(17)16-7-11(18)19/h1-6H,7H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
JYMGWJYSVGDUQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)
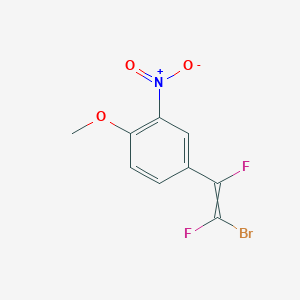
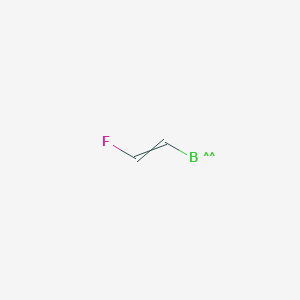
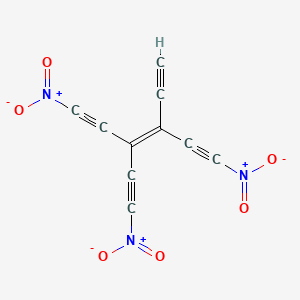

![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
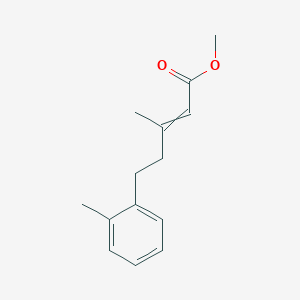
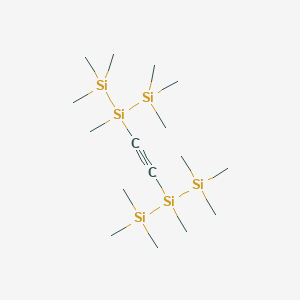
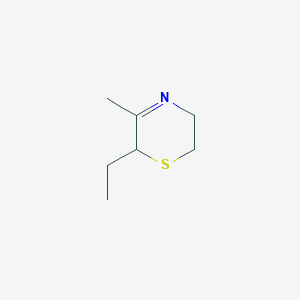
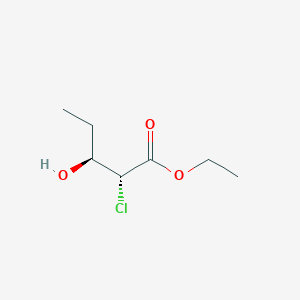
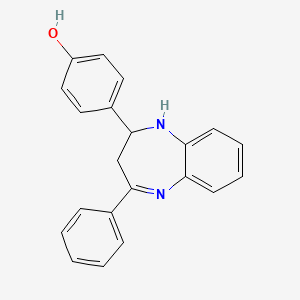
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
